N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide
Description
This compound features a unique hybrid structure combining a benzo[d]thiazole core substituted with a trifluoromethyl group, an azetidine ring, and a thiophen-2-ylmethyl carboxamide moiety. Synthesis involves multistep protocols, including amidine coupling under basic conditions (KOtBu/THF) and halogenation (N-chlorosuccinimide) to form the benzo[d]thiazole scaffold . High-resolution mass spectrometry (HRMS) data (e.g., [M+H]+ calculated: 243.0695, observed: 243.0670) confirm its molecular identity .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS2/c18-17(19,20)12-4-1-5-13-14(12)22-16(26-13)23-8-10(9-23)15(24)21-7-11-3-2-6-25-11/h1-6,10H,7-9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZGHPGZTQGOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, efficacy against various cell lines, and structure-activity relationships (SAR).
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄F₃N₃OS₂ |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1396748-16-5 |
The biological activity of this compound is largely attributed to its structural components, particularly the thiazole and azetidine moieties. The thiazole ring has been recognized for its role in anticancer activity, often interacting with cellular targets involved in apoptosis and cell cycle regulation . The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Antitumor Activity
Studies have demonstrated that compounds containing thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against lung adenocarcinoma (A549) and other tumor cell lines .
Case Studies
- Antiproliferative Activity : In a study evaluating novel thiazole derivatives, one compound exhibited an IC50 of 1.61 µg/mL against A549 cells, indicating strong cytotoxic activity .
- Apoptosis Induction : Flow cytometry analysis revealed that certain derivatives induced apoptosis in cancer cells, suggesting that this compound may also function through apoptotic pathways .
Structure-Activity Relationship (SAR)
The presence of electron-donating groups (like methyl or trifluoromethyl) on the aromatic rings has been correlated with increased biological activity. For example, modifications at specific positions on the thiazole ring can significantly alter the compound's potency against cancer cell lines .
SAR Table
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 4 | Increased cytotoxicity |
| Trifluoromethyl group | Enhanced lipophilicity |
| Substituted phenyl rings | Varied apoptotic response |
Neuropharmacological Potential
Emerging research suggests potential applications in neuropharmacology. Compounds with similar structures have shown promise as selective antagonists for certain receptors involved in neurological signaling pathways . This opens avenues for exploring this compound's role in treating neurodegenerative diseases.
Scientific Research Applications
Biological Activities
-
Antitumor Activity
- Recent studies have indicated that compounds containing thiazole moieties exhibit promising antitumor properties. For example, thiazole-pyridine hybrids have shown efficacy against various cancer cell lines, including PC3 and MCF-7. One study reported that a thiazole-pyridine derivative had an IC50 value lower than that of the standard drug 5-fluorouracil, indicating its potential as an anticancer agent .
-
Anticonvulsant Properties
- Compounds similar to N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide have been evaluated for anticonvulsant activity. Thiazole derivatives have demonstrated significant anticonvulsant effects in various models, suggesting that modifications to the thiazole structure can enhance therapeutic efficacy .
- Antimicrobial Activity
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Benzo[d]thiazole Derivatives with Heterocyclic Modifications
- Compound 76 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)biphenyl-3-sulfonamide): Shares the benzo[d]thiazole-thiophene backbone but replaces the azetidine-carboxamide with a biphenyl sulfonamide group.
- Compound 77 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4′-(trifluoromethyl)biphenyl-4-sulfonamide): Incorporates a trifluoromethyl group on the biphenyl moiety, similar to the target compound. The CF₃ group enhances hydrophobic interactions in binding assays, as observed in anthrax lethal factor inhibition studies .
Trifluoromethyl-Substituted Urea Analogs
- Compound 11d (1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea): Features a trifluoromethylphenyl urea group linked to a piperazine-thiazole system. While lacking the azetidine ring, its CF₃ group and urea moiety demonstrate enhanced hydrogen-bonding capacity, as evidenced by ESI-MS ([M+H]+: 534.1) and kinase inhibition profiles .
Triazole-Linked Benzo[d]thiazole Hybrids
- Compound 8 (N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide): Integrates a triazole spacer instead of azetidine, with dual benzo[d]thiazole units. This design increases molecular weight (m/z: 507.1156) and may improve multitarget engagement in Alzheimer’s disease models .
Structural and Functional Data Tables
Research Findings and Implications
- Bioactivity Trends : The trifluoromethyl group in the target compound and analogs (e.g., Compound 77, 11d) correlates with improved binding to hydrophobic pockets in enzymes like anthrax lethal factor and kinase targets .
- Synthetic Flexibility : Modular synthesis routes (e.g., amidine coupling , click chemistry ) allow rapid diversification of the benzo[d]thiazole scaffold for structure-activity relationship (SAR) studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide?
- Methodological Answer :
- Step 1 : Synthesize the benzo[d]thiazol-2-yl core via cyclization of 2-aminothiophenol derivatives with trifluoromethyl-substituted carboxylic acids under reflux in acetonitrile (1–3 min) .
- Step 2 : Functionalize the azetidine ring using carboxamide coupling. For example, react azetidine-3-carboxylic acid with thiophen-2-ylmethylamine via EDCI/HOBt-mediated amidation in DMF at 0–25°C .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize from ethanol/water (yields: 60–75%) .
- Key Data : Typical yields range from 64% (thiophene derivatives) to 74% (triazolyl compounds) under optimized conditions .
Q. How is the compound characterized structurally?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and trifluoromethyl (C-F, ~1100–1250 cm⁻¹) stretches .
- NMR Analysis :
- ¹H NMR : Identify azetidine protons (δ 3.5–4.2 ppm, multiplet) and thiophene aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR : Detect trifluoromethyl carbon (δ ~120 ppm, q, J = 288 Hz) and carbonyl carbons (δ ~165–175 ppm) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 455.1) .
Q. What in vitro biological assays are used for preliminary screening?
- Methodological Answer :
- Antimicrobial Activity : Test via microdilution assays (MIC determination) against S. aureus and E. coli in Mueller-Hinton broth (pH 7.2–7.4) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated after 48-hour exposure .
- Cytotoxicity Controls : Include cisplatin (positive control) and DMSO (vehicle control) to validate results .
Advanced Research Questions
Q. How do structural modifications impact biological activity (SAR)?
- Methodological Answer :
- Substitution on Benzo[d]thiazole : Replace trifluoromethyl with nitro (-NO₂) or cyano (-CN) groups to assess changes in lipophilicity (logP) and potency .
- Azetidine Ring Modifications : Introduce methyl or phenyl groups at the 3-position to evaluate steric effects on target binding (e.g., IC₅₀ shifts from 12 μM to >50 μM) .
- Thiophene Replacement : Substitute with furan or pyridine to study electronic effects on antimicrobial activity (e.g., MIC increases from 8 μg/mL to 32 μg/mL) .
Q. What in vivo models validate efficacy and toxicity?
- Methodological Answer :
- Xenograft Models : Administer 10–50 mg/kg/day (oral or IP) in nude mice with implanted tumor cells (e.g., HT-29 colon cancer). Monitor tumor volume reduction vs. vehicle .
- Toxicity Profiling : Conduct acute toxicity studies (OECD 423) in rodents, measuring ALT/AST levels and histopathological changes .
- Pharmacokinetics : Use LC-MS/MS to determine bioavailability (e.g., 65% oral absorption, Tₘₐₓ = 2–4 h) .
Q. How is computational modeling applied to study target interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR). The trifluoromethyl group shows hydrophobic interactions with Leu694 and Val702 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
- QSAR Models : Develop using MOE descriptors (e.g., polar surface area, H-bond acceptors) to predict IC₅₀ values (R² = 0.85) .
Q. How stable is the compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC (e.g., >90% intact after 24 h at pH 7.4) .
- Photodegradation : Expose to UV light (254 nm) for 48 h. Detect sulfoxide byproducts (m/z +16) via LC-MS .
- Thermal Stability : Store at 40°C/75% RH for 6 months. No significant loss in potency (<5%) if sealed under nitrogen .
Q. How to resolve contradictions in reported biological data?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize discrepancies in MIC values .
- Batch Purity : Use HPLC (≥95% purity) to exclude impurities affecting cytotoxicity (e.g., residual DMF inflates IC₅₀) .
- Cell Line Heterogeneity : Validate using STR profiling to ensure consistency (e.g., HeLa vs. MCF-7 metabolic differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
